Dioctyl phthalate

Vue d'ensemble

Description

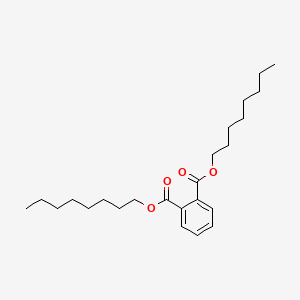

Dioctyl phthalate, also known as di-n-octyl phthalate, is an organic compound belonging to the phthalate family. It is a clear, colorless liquid widely used as a plasticizer. This compound is primarily added to polyvinyl chloride products to improve their flexibility, durability, and resistance to high and low temperatures . It is one of the most commonly used plasticizers globally, with applications in various industries including plastics, adhesives, and personal care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol. The reaction typically involves the following steps:

Raw Materials: Phthalic anhydride and isooctyl alcohol are added to a reaction kettle.

Catalyst: Concentrated sulfuric acid is used as a catalyst.

Reaction Conditions: The temperature in the reaction kettle is controlled between 0-150°C, and the reaction is allowed to proceed for 16-20 hours.

Post-Reaction Processing: After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution.

Industrial Production Methods: In industrial settings, the continuous production process involves esterification of phthalic anhydride with isooctyl alcohol in the presence of a catalyst such as titanate. The process includes dealcoholization, neutralization, water washing, steam stripping, drying, adsorption, and filtration to obtain this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to ignite the reaction products.

Catalysts: Concentrated sulfuric acid and titanate are commonly used catalysts in the esterification process

Major Products:

Esterification Products: The primary product of the esterification reaction is this compound itself.

Oxidation Products: Oxidation can lead to the formation of phthalic acid derivatives.

Applications De Recherche Scientifique

Dioctyl phthalate has a wide range of applications in scientific research:

Mécanisme D'action

Dioctyl phthalate exerts its effects primarily through its role as a plasticizer. It modifies the structure of polyvinyl chloride resins, weakening the interactions between polymer chains, decreasing the glass transition temperature, reducing tensile strength, and increasing elongation at break. This results in improved plasticity and processability of the resins . Additionally, this compound can act as an endocrine-disrupting chemical, interfering with hormone synthesis, transport, and metabolism .

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phthalate (DEHP): DEHP is another widely used plasticizer with similar applications.

Diisooctyl phthalate (DIOP): DIOP is similar in structure and function to dioctyl phthalate and is used in similar applications.

Di-n-butyl phthalate (DBP): DBP is another phthalate ester used as a plasticizer, but it has different physical properties and applications.

Uniqueness of this compound: this compound is unique in its balance of flexibility, durability, and resistance to temperature variations, making it a preferred choice in many industrial applications. Its widespread use and effectiveness as a plasticizer set it apart from other similar compounds .

Activité Biologique

Dioctyl phthalate (DOP), also known as di-n-octyl phthalate (DnOP), is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to its widespread use and potential health implications.

DOP is characterized by its ability to enhance the flexibility of plastics. Upon exposure, DOP is metabolized primarily in the liver, where it is converted into mono-n-octyl phthalate (MnOP) and other oxidative metabolites. The half-life of MnOP in the bloodstream is approximately 3 hours, indicating rapid metabolism and elimination via urine, with studies showing that 31% of administered doses are recovered in urine within 48 hours .

Acute and Chronic Toxicity

Research indicates that DOP exhibits low acute oral toxicity, with minimal skin and eye irritation observed in animal studies. However, repeated exposure has been linked to significant liver toxicity. A study established a Lowest Observed Adverse Effect Level (LOAEL) of 350 mg/kg body weight per day based on histological changes in the liver .

Table 1: Toxicological Summary of this compound

Biological Activity and Mechanisms

DOP has been shown to influence several biological pathways, particularly those related to liver function and metabolism:

- Liver Function : Studies indicate that DOP exposure leads to alterations in liver enzyme activities, including reductions in succinate dehydrogenase and glucose-6-phosphatase activities, which are critical for metabolic processes .

- Peroxisome Proliferation : While some phthalates are known to induce peroxisome proliferation, DOP's effects appear less pronounced. In repeated dose studies, significant peroxisome proliferation was not observed .

- Gut Microbiota Disruption : Recent findings suggest that exposure to DOP may disrupt gut microbiota balance, potentially leading to broader systemic effects on health .

Case Studies

Several studies have highlighted the biological impacts of DOP:

- Liver Histopathology : In a 13-week dietary study on rats, significant histological changes were noted in the liver at doses correlating with established LOAELs. This included fat accumulation and necrosis at higher exposure levels .

- Developmental Toxicity : Research involving continuous breeding protocols demonstrated adverse effects on offspring development when parental mice were exposed to high doses of DOP during gestation and lactation periods .

Propriétés

IUPAC Name |

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dioctyl phthalate (di-n-octyl phthalate) and what is it primarily used for?

A1: this compound (DOP) is a compound commonly used as a plasticizer. Plasticizers like DOP are added to materials, primarily polyvinyl chloride (PVC), to increase their flexibility, transparency, and durability. [, , , , , ]

Q2: How does this compound affect the properties of PVC?

A2: this compound enhances PVC's flexibility and workability by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material's free volume. This results in softer, more pliable PVC products. [, ]

Q3: Can this compound migrate from PVC products? If so, what factors influence this migration?

A3: Yes, this compound can migrate from PVC products into surrounding environments, including water and food. This migration is influenced by factors like temperature, contact time, the concentration of this compound in the PVC, and the thickness of the PVC film. [, , , ]

Q4: What are the environmental concerns associated with this compound?

A4: this compound is considered an environmental contaminant due to its widespread use and potential for leaching from products. Studies are ongoing to assess its ecotoxicological effects and develop strategies to minimize its negative impact. []

Q5: Are there alternative plasticizers to this compound?

A5: Yes, researchers are investigating alternative plasticizers to address concerns about this compound. Some alternatives include epoxidized cottonseed oil and epoxidized soybean oil. These alternatives are being evaluated for their performance, cost, and environmental impact. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H38O4, and its molecular weight is 390.56 g/mol. []

Q7: How is this compound synthesized?

A7: this compound is synthesized through the esterification reaction of phthalic anhydride with 2-ethylhexanol. Various catalysts can be used for this reaction, including sulfuric acid, p-toluenesulfonic acid, and solid superacids like SO42-/TiO2/Ce(IV). [, , ]

Q8: Have there been studies on improving the catalytic synthesis of this compound?

A8: Yes, research has focused on developing more efficient and environmentally friendly catalysts for this compound synthesis. For example, solid superacid catalysts have shown promising results with high yields and reduced environmental impact compared to traditional acid catalysts. [, ]

Q9: Can this compound be hydrogenated? If so, what are the products and applications?

A9: Yes, this compound can be hydrogenated to produce cyclohexane this compound dibasic esters. This hydrogenation process typically utilizes catalysts with Ru and/or Pd on an Al2O3 support. The resulting cyclohexane this compound dibasic esters are valuable chemical intermediates. []

Q10: How is the adsorption of this compound on surfaces studied?

A10: Gas chromatography-mass spectrometry (GC-MS) is a technique used to study the adsorption of this compound on surfaces like silicon substrates. This method allows researchers to quantify the amount of this compound adsorbed and understand how it interacts with other organic compounds on the surface. []

Q11: Can this compound be used in electrochemical applications?

A11: Research indicates that this compound can be incorporated into carbon paste electrodes for voltammetric determination of ascorbic acid. The this compound, along with iron(II) phthalocyanine, modifies the electrode surface, enhancing the electrocatalytic oxidation of ascorbic acid. This modification allows for sensitive and selective detection of ascorbic acid. []

Q12: How does this compound impact the morphology of polymers like bisphenol-A polycarbonate (BAPC)?

A12: Studies have shown that this compound can induce the formation of unique dendritic crystal structures in bisphenol-A polycarbonate when crystallized under high pressure. Factors like temperature, pressure, crystallization time, and this compound concentration influence the growth and morphology of these dendritic crystals. [, ]

Q13: Can this compound be used to modify other materials besides PVC?

A13: Yes, research shows that this compound can be used to modify graphene nanoplatelets to enhance their dispersion within a natural rubber matrix. This modification improves the mechanical properties of the rubber composite, particularly abrasion resistance. []

Q14: What are the health concerns related to this compound exposure?

A14: While this document focuses on the scientific aspects of this compound, it's important to acknowledge that exposure to this compound has raised health concerns. Further research is crucial to fully understand the potential risks associated with exposure to this compound. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.